4-Ethyloxan-3-one 4-Ethyloxan-3-one
Brand Name: Vulcanchem
CAS No.: 1528577-04-9
VCID: VC7615200
InChI: InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3
SMILES: CCC1CCOCC1=O
Molecular Formula: C7H12O2
Molecular Weight: 128.171

4-Ethyloxan-3-one

CAS No.: 1528577-04-9

Cat. No.: VC7615200

Molecular Formula: C7H12O2

Molecular Weight: 128.171

* For research use only. Not for human or veterinary use.

4-Ethyloxan-3-one - 1528577-04-9

Specification

CAS No. 1528577-04-9
Molecular Formula C7H12O2
Molecular Weight 128.171
IUPAC Name 4-ethyloxan-3-one
Standard InChI InChI=1S/C7H12O2/c1-2-6-3-4-9-5-7(6)8/h6H,2-5H2,1H3
Standard InChI Key SJGRHFSBADOEGU-UHFFFAOYSA-N
SMILES CCC1CCOCC1=O

Introduction

Structural and Physicochemical Properties

Molecular Characteristics

4-Methylhexan-3-one, also known as sec-butyl ethyl ketone, has the molecular formula C7H14O\text{C}_7\text{H}_{14}\text{O} and a molecular weight of 114.185 g/mol . Its IUPAC name derives from a six-carbon chain (hexane) with a ketone group at position 3 and a methyl branch at position 4. The structure is represented as:

CH3CH(CH3)COCH2CH2CH3\text{CH}_3-\text{CH}(\text{CH}_3)-\text{CO}-\text{CH}_2-\text{CH}_2-\text{CH}_3

Key physicochemical properties include:

  • Density: 0.806 g/cm³

  • Boiling Point: 134.5°C at 760 mmHg

  • Flash Point: 31°C

  • Vapor Pressure: 8.07 mmHg at 25°C

  • Refractive Index: 1.401

Spectroscopic Data

The NIST WebBook provides infrared (IR) and mass spectral data for this compound . The IR spectrum (gas phase) shows characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹, while the mass spectrum features a base peak at m/z 58, corresponding to the [C3H6O]+[\text{C}_3\text{H}_6\text{O}]^+ fragment .

Synthesis and Industrial Production

Laboratory Synthesis

4-Methylhexan-3-one is synthesized via:

  • Aldol Condensation: Reaction of acetaldehyde with 3-pentanone under basic conditions yields the α,β-unsaturated ketone intermediate, which is subsequently hydrogenated .

  • Catalytic Hydrogenation: Unsaturated precursors like E-4-methyl-4-hexen-3-one are reduced using palladium on carbon (Pd/C) under H2\text{H}_2 pressure .

Industrial Methods

Large-scale production employs continuous-flow hydrogenation reactors with Pd/C catalysts at 50–100°C and 10–20 bar H2\text{H}_2, achieving >90% yield.

Biological and Ecological Roles

Defensive Secretions in Arachnids

4-Methylhexan-3-one is a major component of the defensive secretions of Leiobunum nigripalpi harvestmen (Opiliones). It comprises ~40% of the volatile fraction, alongside oxidized derivatives like 4-methylhexan-3-ol . These compounds deter predators through irritant effects and volatile dispersal .

Insect Pheromones

The ketone and its alcohol derivative are implicated in arthropod communication. Stereoisomers of 4-methylhexan-3-ol exhibit species-specific pheromonal activity in ants (Tetramorium impurum), influencing trail-following and aggregation.

Chemical Reactivity and Applications

Oxidation and Reduction

  • Oxidation: Chromic acid (H2CrO4\text{H}_2\text{CrO}_4) converts 4-methylhexan-3-one to carboxylic acids under harsh conditions, while milder oxidants like pyridinium chlorochromate (PCC) yield no reaction, preserving the ketone.

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) reduces the ketone to 4-methylhexan-3-ol, a reaction critical in fragrance synthesis.

Industrial Uses

ApplicationDescription
SolventMedium-polarity solvent for resins and polymers.
Flavoring AgentImparts fruity notes in food additives (GRAS status pending).
Pharmaceutical IntermediatePrecursor to analgesics and anti-inflammatory agents.

Future Research Directions

  • Biocatalysis: Engineering enzymes for stereoselective reduction of 4-methylhexan-3-one to high-value alcohols.

  • Ecological Studies: Assessing the compound’s role in multispecies chemical signaling networks.

  • Material Science: Developing ketone-based polymers with tailored thermal stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator